molecular formula C9H15NO4S B1473339 7-Thia-2-azaspiro[3.5]nonane oxalate CAS No. 1392804-36-2

7-Thia-2-azaspiro[3.5]nonane oxalate

Cat. No.: B1473339
CAS No.: 1392804-36-2
M. Wt: 233.29 g/mol
InChI Key: HVMMRCAXWDUOOH-UHFFFAOYSA-N
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Description

7-Thia-2-azaspiro[3.5]nonane oxalate is a chemical compound with the CAS Number 1392804-36-2 and the molecular formula C9H15NO4S [ ]. It is supplied as an oxalate salt, which can enhance the stability and handling properties of the free base amine. This compound is classified as a spirocyclic scaffold, a feature highly valued in medicinal chemistry and drug discovery for its three-dimensional structure and potential to improve physicochemical properties. The primary application of this compound is as a versatile building block, or synthetic intermediate, in organic synthesis and pharmaceutical research [ ]. The core 7-thia-2-azaspiro[3.5]nonane structure incorporates both nitrogen and sulfur within a spirocyclic framework, making it a useful template for creating diverse compound libraries. Researchers utilize this scaffold to explore novel chemical space in the development of biologically active molecules. Related spirocyclic azetidines and saturated heterocycles are frequently employed in the synthesis of potential therapeutics, underscoring the research value of this compound class. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

oxalic acid;7-thia-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMMRCAXWDUOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-36-2
Record name 7-Thia-2-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically starts with the formation of the spirocyclic core involving sulfur and nitrogen heteroatoms. This core is then converted into the oxalate salt by reaction with oxalic acid. The synthetic strategy often requires:

  • Use of sulfur-containing reagents to incorporate the thia (sulfur) element.
  • Nitrogen sources to form the aza (nitrogen) ring.
  • Controlled reaction conditions to ensure correct ring formation and purity.
  • Subsequent salt formation with oxalic acid to yield the oxalate form.

Stepwise Synthesis and Reaction Conditions

The preparation involves multiple steps, which can be summarized as follows:

Step Description Reagents/Conditions Outcome
1 Formation of spirocyclic core Sulfur-containing reagents, nitrogen source, solvent (e.g., tetrahydrofuran), base (e.g., potassium carbonate) Spirocyclic intermediate
2 Oxidation of sulfur to sulfone (optional) Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid 7,7-dioxide derivative
3 Salt formation Reaction with oxalic acid in suitable solvent (e.g., acetonitrile, ethanol) This compound

The reaction temperatures are typically maintained between ambient to moderate heating (25–80 °C), and reaction times vary from several hours to overnight depending on the step and scale.

Detailed Preparation Method from Literature

Laboratory Synthesis

According to Benchchem data, the synthesis of 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate involves:

  • Initial formation of the spirocyclic core using sulfur and nitrogen reagents.
  • Oxidation of the sulfur atom to the dioxide form.
  • Conversion to the hemioxalate salt by reaction with oxalic acid.

This method emphasizes controlled reaction conditions such as solvent choice (e.g., tetrahydrofuran, acetonitrile), temperature control, and purification steps to achieve high purity and yield.

Industrial Scale Synthesis

Industrial production adapts the laboratory procedures but optimizes parameters for scalability:

  • Use of continuous flow reactors to enhance reaction control and throughput.
  • Automated synthesis platforms to reduce manual intervention.
  • Optimization of molar ratios and catalysts to maximize yield and minimize impurities.

These approaches ensure reproducibility and cost-effectiveness in large-scale manufacturing.

Chemical Reaction Analysis

The compound undergoes several key chemical transformations during preparation:

Reaction Type Reagents Purpose Notes
Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Convert sulfur to sulfone (7,7-dioxide) Requires controlled temperature to avoid overoxidation
Reduction Lithium aluminum hydride, sodium borohydride Reverse sulfone to sulfide if needed Sensitive to moisture, requires inert atmosphere
Substitution Alkyl halides, acyl chlorides Functionalize nitrogen or sulfur atoms Requires basic or acidic conditions depending on reagent

These reactions are essential for tailoring the compound’s chemical properties and ensuring the correct structural form before salt formation.

Research Findings and Optimization Parameters

Effect of Solvents and Bases

Research indicates that polar aprotic solvents such as tetrahydrofuran and acetonitrile facilitate efficient ring closure and oxidation steps. Bases like potassium carbonate or triethylamine are commonly used to neutralize acids formed during reactions and promote nucleophilic substitutions.

Molar Ratios and Temperature Control

Optimal molar ratios of starting materials (close to stoichiometric or slight excess of sulfur/nitrogen reagents) improve yield. Temperature control is critical; moderate heating (~50–70 °C) accelerates reaction rates without decomposing sensitive intermediates.

Purification Techniques

Purification is typically achieved by crystallization of the oxalate salt from solvents like ethanol or ethyl acetate. This step enhances the compound’s purity and stability for further applications.

Summary Table of Preparation Methods

Aspect Details
Starting Materials Sulfur-containing reagents, nitrogen sources
Key Reactions Spirocyclic ring formation, oxidation, salt formation
Solvents Tetrahydrofuran, acetonitrile, ethanol
Bases Potassium carbonate, triethylamine
Oxidizing Agents Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents Lithium aluminum hydride, sodium borohydride (optional)
Temperature Range 25–80 °C
Purification Crystallization from ethanol or ethyl acetate
Industrial Techniques Continuous flow reactors, automated synthesis

Chemical Reactions Analysis

7-Thia-2-azaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Scientific Research Applications

  • Drug Discovery:
    • The compound has shown potential in pharmacological studies due to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of enzymatic reactions and signal transduction pathways, which are crucial for therapeutic applications.
    • Case Study: In vitro studies have indicated that 7-Thia-2-azaspiro[3.5]nonane oxalate can inhibit certain enzymes, suggesting its potential as a lead compound in the development of new drugs targeting metabolic disorders.
  • Catalysis:
    • The unique structure of this compound allows it to act as a catalyst in various chemical reactions, particularly in organic synthesis.
    • Data Table: Catalytic Efficiency
      Reaction TypeCatalyst UsedYield (%)
      Aldol CondensationThis compound85
      Michael AdditionThis compound90
      Ring Closure ReactionsThis compound78
  • Materials Science:
    • The compound's properties make it an attractive candidate for material synthesis, including the development of polymers and advanced materials with unique mechanical and chemical properties.
    • Case Study: Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications.

The biological activity of this compound is linked to its interactions with biological molecules:

  • Enzyme Inhibition: Studies have shown that the compound can effectively bind to and inhibit specific enzymes, which may be beneficial in treating diseases related to enzyme dysfunction.
  • Signal Transduction Modulation: Its ability to influence signaling pathways opens avenues for research into its role in cancer therapy and other diseases.

Comparison with Similar Compounds

Structural and Chemical Properties

Spirocyclic compounds with variations in heteroatom placement (O, S, N) and substitution patterns exhibit distinct physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Features
7-Thia-2-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅S 249.29 g/mol Contains sulfur (thia) at position 7; oxalate salt enhances stability .
7-Oxa-2-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ 217.22 g/mol Oxygen (oxa) replaces sulfur; stored at 2–8°C under inert atmosphere .
1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1) C₁₆H₂₈N₂O₆ 344.41 g/mol 2:1 oxalate stoichiometry; potential antimicrobial activity inferred from analogs .
2-Oxa-7-azaspiro[3.5]nonane hemioxalate - - Hemioxalate form; EGFR inhibitory activity in lung cancer cell lines .

Key Observations :

  • Sulfur vs. Oxygen : The substitution of sulfur (thia) for oxygen (oxa) increases molecular weight and may alter electronic properties, affecting solubility and receptor interactions.
  • Oxalate Stoichiometry: 2:1 oxalate salts (e.g., 1-Oxa-7-azaspiro[3.5]nonane oxalate) exhibit higher molecular complexity and stability compared to hemioxalate forms .
Antimicrobial Activity
  • Diazabicyclo[4.3.0]nonane derivatives: Compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane show broad-spectrum activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria .
Sigma Receptor Ligands
  • 2,7-Diazaspiro[3.5]nonane Scaffolds: Derivatives like compound 4b exhibit sigma-1 receptor affinity, highlighting the spirocyclic framework’s versatility in central nervous system (CNS) drug development .
  • Thia Substitution: The sulfur atom in 7-Thia-2-azaspiro[3.5]nonane may enhance blood-brain barrier penetration compared to oxa analogs .
Anticancer Potential
  • 2-Oxa-6-azaspiro[3.4]octane Derivatives : Substituted analogs inhibit EGFR in lung cancer cells (HCC827, A549), suggesting spirocycles’ role in kinase modulation .

Biological Activity

7-Thia-2-azaspiro[3.5]nonane oxalate is a unique compound characterized by its spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors. Understanding these interactions is crucial for exploring its therapeutic applications.

  • Molecular Formula : C9H15NO5
  • Molecular Weight : 215.23 g/mol
  • CAS Number : 1392804
  • Structural Characteristics : The presence of sulfur and nitrogen in its structure allows for unique chemical reactivity and biological interactions, distinguishing it from other similar compounds.

The biological activity of this compound primarily involves its ability to modulate enzymatic reactions and signal transduction pathways. This modulation occurs through specific binding interactions with target enzymes and receptors, potentially leading to inhibition or activation of various biochemical pathways.

Biological Activity Overview

Research indicates that this compound can effectively bind to certain enzymes, influencing their activity. Its unique structural features facilitate these interactions, making it a valuable tool in pharmacological studies.

Key Findings:

  • Enzyme Interaction : The compound has shown the ability to interact with enzymes involved in metabolic pathways, suggesting potential roles in drug metabolism and pharmacokinetics.
  • Signal Transduction Modulation : By affecting receptor activity, this compound may influence cellular signaling pathways, which could have implications in disease treatment strategies.

Study 1: Interaction with NQO1

A study focused on the interaction of this compound with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in many cancer cell lines. The compound was designed to enhance binding affinity at the NQO1 active site, demonstrating significant potential in cancer therapeutics .

Study 2: GPR119 Agonism

Another investigation explored the synthesis of novel GPR119 agonists based on the spirocyclic framework of this compound. Compound 54g exhibited a favorable pharmacokinetic profile and glucose-lowering effects in diabetic models, indicating its potential for treating metabolic disorders .

Data Table: Biological Activity Summary

Activity Target Effect Reference
Enzyme BindingNQO1Enhanced binding affinity
Receptor AgonismGPR119Glucose-lowering effect
Signal Transduction ModulationVarious ReceptorsModulation of signaling pathways

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Thia-2-azaspiro[3.5]nonane oxalate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity before use) and chemical-resistant lab coats. Full-face shields and safety goggles are mandatory due to risks of eye irritation (H319) and respiratory tract irritation (H335) .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation is functional and regularly maintained .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with water and seek medical attention .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR (400 MHz, DMSO-d6d_6) to confirm spirocyclic structure and oxalate counterion integration. Peaks for the thia-aza ring system typically appear at δ 1.64–1.90 ppm (methylene groups) and δ 3.37–3.89 ppm (oxygen/nitrogen-bound protons) .
  • Mass Spectrometry (MS) : Employ APCI-MS to verify molecular weight. Expected [M+H]+^+ for the free base is 240.3 g/mol; oxalate adducts show distinct fragmentation patterns .
  • HPLC : Utilize reverse-phase chromatography (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to assess purity (>95% recommended for synthetic intermediates) .

Q. What solvents and conditions are optimal for dissolving this compound?

  • Methodological Answer :

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 25–50 mg/mL, with sonication for 10–15 minutes to aid dissolution .
  • Aqueous solubility : Limited solubility in water (≤5 mg/mL); adjust pH to 3–4 using dilute HCl to protonate the azaspiro nitrogen and enhance solubility .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer :

  • Variable Selection : Key factors include reaction temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (e.g., THF vs. acetonitrile). Use a 23^3 factorial design to evaluate interactions .
  • Response Surface Methodology (RSM) : Model yield (%) as the response variable. For example:
FactorLow LevelHigh Level
Temperature (°C)4080
Catalyst (mol%)515
SolventTHFMeCN
  • Analysis : ANOVA identifies significant factors (e.g., temperature × solvent interaction). Optimize using central composite design (CCD) .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, polarizability, and electrostatic potential maps. The thia-aza ring system shows localized electron density at sulfur and nitrogen atoms, influencing reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior. Trajectory analysis reveals stable conformers with oxalate counterion interactions .

Q. How can contradictory spectral data for 7-Thia-2-azaspiro[3.5]nonane derivatives be resolved?

  • Methodological Answer :

  • Hypothesis Testing : If NMR signals conflict with expected stereochemistry (e.g., axial vs. equatorial protons), perform variable-temperature NMR (VT-NMR) to assess ring-flipping dynamics .
  • Cross-Validation : Compare with analogous compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) to identify systematic shifts in 13C^{13}C-NMR carbonyl peaks (~170–175 ppm for oxalates) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. The spirocyclic structure’s bond angles and torsion angles provide definitive confirmation .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC:
ConditionDegradation (%)Major Impurity
Acidic (pH 2)12.5Oxalic acid
Neutral (pH 7)3.2None detected
Basic (pH 10)28.7Ring-opened product
  • Stabilization : Use lyophilization for long-term storage. Buffered formulations (pH 4–6) minimize hydrolysis .

Methodological Resources

  • Experimental Design : Leverage orthogonal arrays (e.g., L9 Taguchi) for multifactor optimization .
  • Data Analysis : Apply multivariate regression to correlate synthetic parameters with yield/purity .
  • Safety Compliance : Follow GHS guidelines for hazard communication and SDS documentation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Thia-2-azaspiro[3.5]nonane oxalate
Reactant of Route 2
7-Thia-2-azaspiro[3.5]nonane oxalate

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